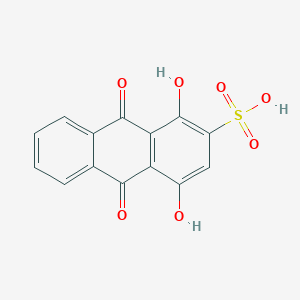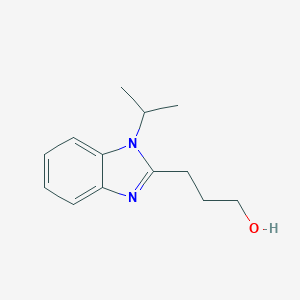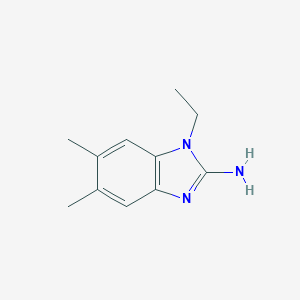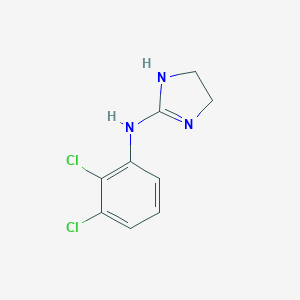
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as DCPIA, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPIA is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a type of receptor found in the central nervous system that is involved in various physiological processes such as learning, memory, and inflammation.
作用机制
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine leads to an influx of calcium ions into the cell, which can trigger various downstream signaling pathways that are involved in the physiological effects of α7nAChR activation.
生化和生理效应
Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have various biochemical and physiological effects in different tissues and organs. For example, in the brain, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation. In the immune system, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can suppress inflammatory cytokine production and enhance anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
实验室实验的优点和局限性
One advantage of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine in lab experiments is its selectivity for the α7nAChR, which allows for specific targeting of this receptor without affecting other receptors or ion channels. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, one limitation of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is its relatively low potency compared to other α7nAChR agonists, which may require higher doses to achieve the desired effects.
未来方向
There are several potential future directions for research on N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine and α7nAChR activation. One area of interest is the development of more potent and selective α7nAChR agonists that can be used as potential therapeutics for neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the physiological effects of α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. Finally, more research is needed to explore the potential of α7nAChR activation as a therapeutic strategy for other diseases such as cancer and diabetes.
合成方法
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate compound, which is then reacted with ammonium acetate and a reducing agent to yield N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.
科学研究应用
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been used extensively in scientific research as a tool to study the function of α7nAChR in various physiological and pathological conditions. For example, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that α7nAChR activation may have therapeutic potential for these disorders. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have anti-inflammatory effects in animal models of sepsis and colitis, suggesting that α7nAChR activation may have potential as a treatment for inflammatory diseases.
属性
CAS 编号 |
15327-44-3 |
|---|---|
产品名称 |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
分子式 |
C9H9Cl2N3 |
分子量 |
230.09 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(8(6)11)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) |
InChI 键 |
ZWUOCJWGWZIVTC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)

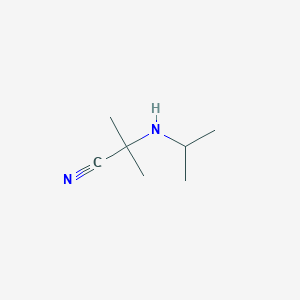
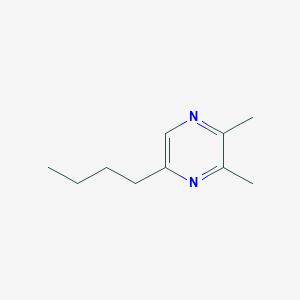
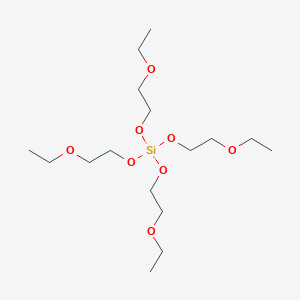
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
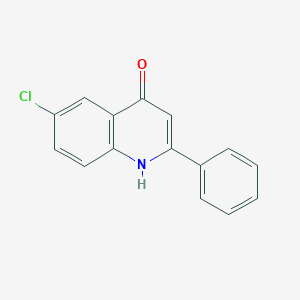
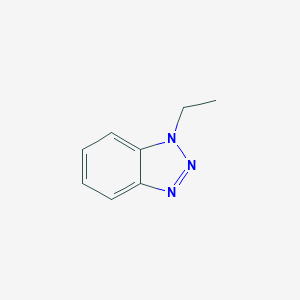
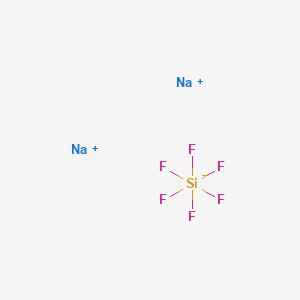
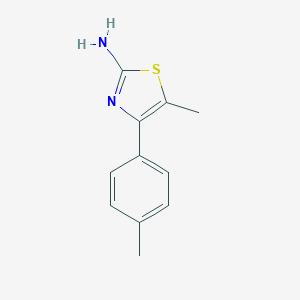
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
